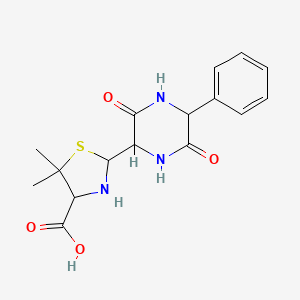
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Studies have shown that thiazolidinone derivatives exhibit promising anticancer properties. For instance, the synthesis of certain thiazolidinone and benzothiazole conjugates has demonstrated significant in vitro anticancer activity against human cervical cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Prabhu et al., 2015).
Antimicrobial Activity
Thiazolidinones have also been explored for their antimicrobial efficacy. Research involving fluoroquinolone-based 4-thiazolidinones and their derivatives showcases substantial antimicrobial properties, including antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Activity
Further studies indicate that thiazolidinone compounds can be synthesized for potential use as anti-inflammatory and analgesic agents. This application is particularly relevant for developing new drugs to manage pain and inflammation with minimized side effects (Nikalje et al., 2015).
Antituberculosis Agents
The synthesis of thiazolidinone derivatives has been evaluated for their tuberculostatic activity, presenting a promising avenue for tuberculosis treatment. The structural modification of these compounds can lead to the development of effective antituberculosis drugs (Foks et al., 2004).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid' involves the reaction of 2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid with 3,6-dioxo-5-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.", "Starting Materials": [ "2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid", "3,6-dioxo-5-phenylpiperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Suitable solvent such as dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve 2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and 3,6-dioxo-5-phenylpiperazine in a suitable solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture as coupling agent and catalyst, respectively.", "Step 3: Stir the reaction mixture under reflux conditions for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off the precipitated dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired compound." ] } | |
| 49841-96-5 | |
分子式 |
C16H19N3O4S |
分子量 |
349.4 g/mol |
IUPAC名 |
(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |
InChIキー |
SYAJCNSGBADDGZ-DGVZPSOQSA-N |
異性体SMILES |
CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
正規SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
同義語 |
2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


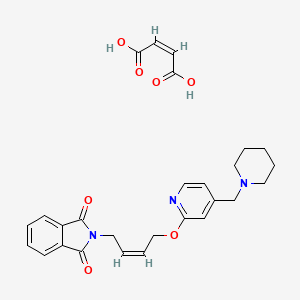
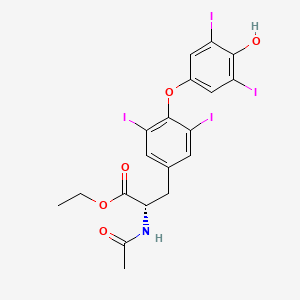


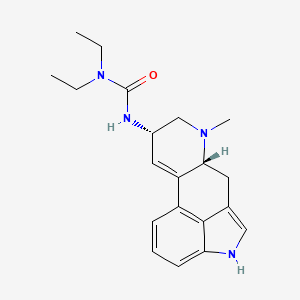



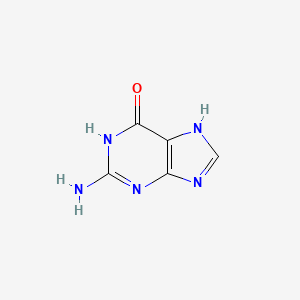
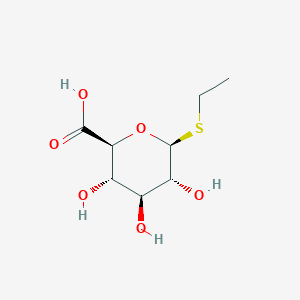
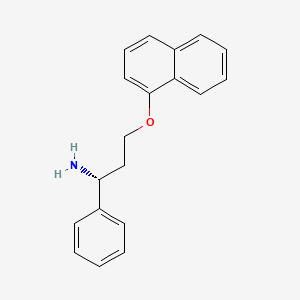
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
